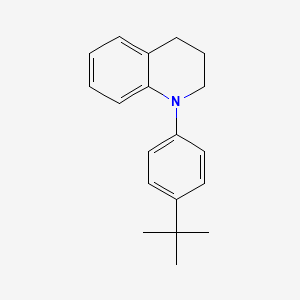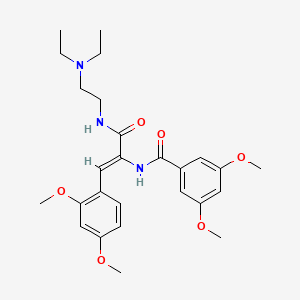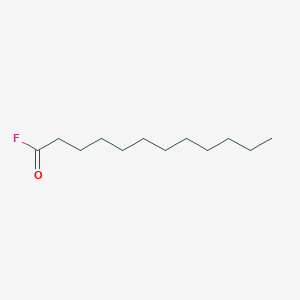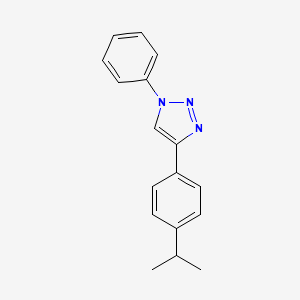
5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-: is a heterocyclic organic compound with the molecular formula C6H6N2O3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- can be achieved through several methods. One common approach involves the reaction of 5-formyluracil with appropriate reagents under controlled conditions. For example, the reaction of 5-formyluracil with methylamine in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
5-Formyluracil: A closely related compound with similar structural features.
1,2,3,4-Tetrahydroisoquinoline: Another heterocyclic compound with biological activity.
Pyrido[2,3-d]pyrimidin-5-one: A fused heterocyclic system with diverse biological applications
Uniqueness
5-Pyrimidinecarboxaldehyde, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo- is unique due to its specific structural configuration, which imparts distinct reactivity and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
21579-19-1 |
|---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
1-methyl-2,4-dioxopyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C6H6N2O3/c1-8-2-4(3-9)5(10)7-6(8)11/h2-3H,1H3,(H,7,10,11) |
InChI Key |
DODHKMVRKWNKKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14138900.png)
![[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B14138906.png)
![5-(Dimethylamino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14138909.png)
![N-[(2Z)-4-[4-(difluoromethoxy)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B14138912.png)
![1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone](/img/structure/B14138914.png)
![(1S,2S,6R,8S)-2,9,9-trimethyl-4-[(1S)-1-phenylethyl]-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14138924.png)


![2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14138957.png)



![6-ethyl 3-methyl 2-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14138984.png)

